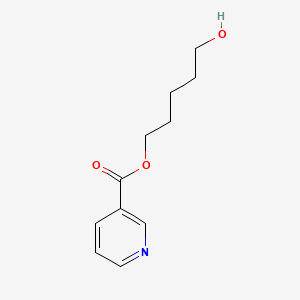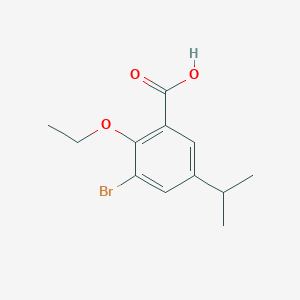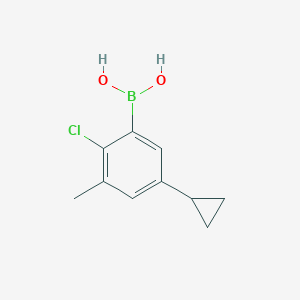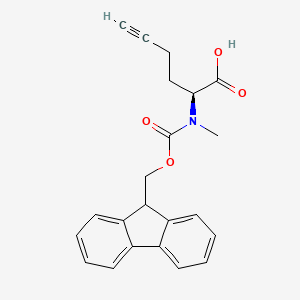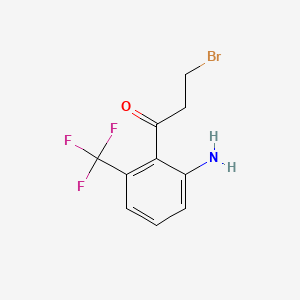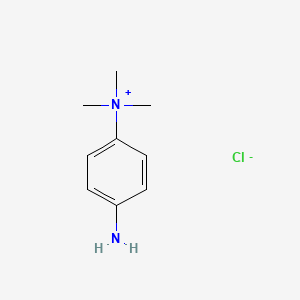
4-Amino-N,N,N-trimethylanilinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N,N,N-trimethylanilinium chloride is a quaternary ammonium salt known for its dual reactivity through both the aryl group and the N-methyl groups. This compound has found wide-ranging applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for numerous synthetic and analytical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-N,N,N-trimethylanilinium chloride typically involves the methylation of 4-aminobenzylamine. The reaction is carried out using methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through an S_N2 mechanism, resulting in the formation of the quaternary ammonium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Amino-N,N,N-trimethylanilinium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides of the compound.
Reduction: Parent amine (4-aminobenzylamine).
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Amino-N,N,N-trimethylanilinium chloride has numerous applications in scientific research:
Chemistry: Used in cross-coupling reactions, aryl etherification, and phase-transfer catalysis.
Biology: Employed in supramolecular recognition and polymer design.
Medicine: Utilized in fluorine radiolabelling for imaging and diagnostic purposes.
Industry: Applied in the design of antimicrobial polymers and pH sensing materials
Wirkmechanismus
The mechanism of action of 4-Amino-N,N,N-trimethylanilinium chloride involves its dual reactivity through the aryl group and the N-methyl groups. The compound can act as an electrophilic methylating agent, where the methyl groups are transferred to nucleophiles. This reactivity is crucial for its applications in methylation and cross-coupling reactions. The molecular targets and pathways involved include the formation of methylated products and the stabilization of reaction intermediates .
Vergleich Mit ähnlichen Verbindungen
- N,N,N-Trimethylanilinium iodide
- N,N,N-Trimethylanilinium bromide
- N,N,N-Trimethylanilinium sulfate
Comparison: 4-Amino-N,N,N-trimethylanilinium chloride is unique due to its specific reactivity and applications. Compared to other similar compounds, it offers distinct advantages in terms of stability and reactivity. For instance, the chloride salt is more stable under various conditions compared to its iodide and bromide counterparts. Additionally, its dual reactivity through both the aryl group and the N-methyl groups makes it a versatile compound for synthetic applications .
Eigenschaften
CAS-Nummer |
2642-53-7 |
|---|---|
Molekularformel |
C9H15ClN2 |
Molekulargewicht |
186.68 g/mol |
IUPAC-Name |
(4-aminophenyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C9H15N2.ClH/c1-11(2,3)9-6-4-8(10)5-7-9;/h4-7H,10H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UHCLBSOLKJAKEW-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)C1=CC=C(C=C1)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




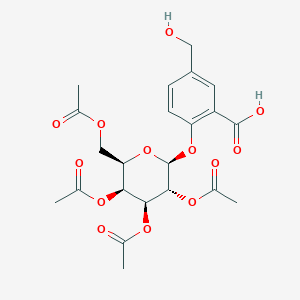
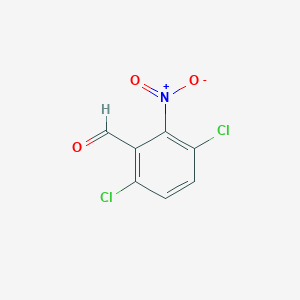
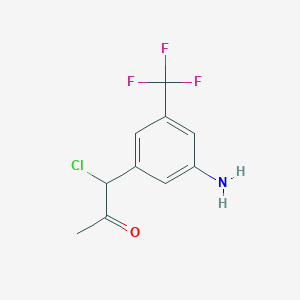
![7-Bromo-3-methylbenzo[e][1,2,4]triazine](/img/structure/B14071751.png)
![2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14071752.png)
